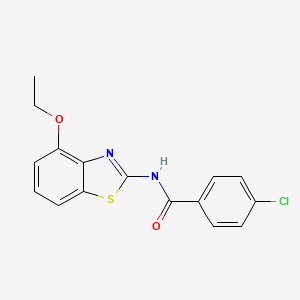

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Übersicht

Beschreibung

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Vorbereitungsmethoden

The synthesis of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 4-ethoxy-1,3-benzothiazol-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) . The reaction is typically carried out under mild conditions to obtain the desired product in high yield.

Analyse Chemischer Reaktionen

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).

- Mechanism of Action : Induction of apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. Its structural features may allow it to modulate inflammatory pathways effectively.

Neuroprotective Effects

Preliminary studies suggest that benzothiazole derivatives can provide neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for these applications.

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. These compounds can act as effective agents against various agricultural pests, thereby enhancing crop protection.

Herbicidal Properties

Research has indicated that benzothiazole derivatives possess herbicidal activity, making them suitable candidates for developing new herbicides that target specific weed species without harming crops.

Polymer Chemistry

The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Photovoltaic Devices

Research into organic photovoltaic devices has identified benzothiazole derivatives as potential components due to their favorable electronic properties. The ability to tune the electronic characteristics of these compounds makes them suitable for enhancing the efficiency of solar cells.

Case Studies

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its substitution pattern, which can affect its biological activity.

4-chloro-N-(2-chloroethyl)benzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Biologische Aktivität

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-chlorobenzoic acid with 4-ethoxy-1,3-benzothiazol-2-amine using coupling agents such as EDC and HOBt in solvents like DMF .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis, leading to cell lysis .

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by inhibiting DNA gyrase and dihydroorotase, enzymes critical for DNA replication .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits essential enzymes such as DNA gyrase and dihydroorotase.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Treatment leads to increased ROS levels, contributing to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, such as 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, 4-chloro-N-(4-ethoxy) demonstrates enhanced antimicrobial and anticancer activities due to its unique substitution pattern .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | Moderate | Low |

Q & A

Q. Basic: What are the optimal synthetic routes for 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves condensation reactions between a benzothiazole amine precursor and a substituted benzoyl chloride. For example:

- Schotten-Baumann method : Reacting 4-ethoxy-1,3-benzothiazol-2-amine with 4-chlorobenzoyl chloride in a biphasic system (e.g., dichloromethane/water) with a base like sodium hydroxide to facilitate amide bond formation .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) under reflux to enhance reaction efficiency. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Advanced: How to optimize reaction conditions for intermediates with sensitive functional groups (e.g., ethoxy or chloro substituents)?

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of ethoxy or thiazole groups .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) may aid in deprotecting intermediates without degrading chloro substituents .

- Temperature control : Gradual heating (40–60°C) avoids decomposition, confirmed by NMR tracking of byproduct formation .

Q. Basic: Which spectroscopic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR (δ 8.2–7.3 ppm for aromatic protons) and ¹³C NMR (δ 165–160 ppm for amide carbonyl) confirm structural integrity .

- FT-IR : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of ethoxy group) validate functional groups .

- Mass spectrometry : ESI-MS (m/z 345.3 [M+H]⁺) ensures molecular weight consistency .

Q. Advanced: How to resolve structural ambiguities using X-ray crystallography?

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (3:1).

- SHELX refinement : Use SHELXL for structure solution and refinement. Key parameters:

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N-H···O) stabilizing the lattice .

Q. Basic: How to design initial biological screening assays for this compound?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .

Q. Advanced: How to identify molecular targets and mechanisms of action?

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates. Validate via SDS-PAGE and LC-MS/MS .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) with purified target proteins .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK/ERK) .

Q. Basic: How to address contradictions in bioactivity data across studies?

- Purity verification : Re-analyze compound purity via HPLC (>98%) to rule out batch variability .

- Assay standardization : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) .

- Replicate experiments : Perform triplicate runs with blinded analysis to minimize bias .

Q. Advanced: What statistical approaches validate reproducibility in dose-response studies?

- Multivariate analysis : Apply ANOVA to compare IC₅₀ values across cell lines, adjusting for multiple comparisons (e.g., Bonferroni correction) .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values from dose-response curves .

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., higher potency in epithelial cancers) .

Q. Basic: How to perform molecular docking studies to predict binding modes?

- Software : Use AutoDock Vina or MOE with the crystal structure of target proteins (PDB ID: e.g., 1M17 for kinases).

- Docking parameters : Grid box centered on the ATP-binding site, exhaustiveness = 20 .

- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .

Q. Advanced: How to validate binding stability via molecular dynamics (MD) simulations?

- Setup : Run 100-ns simulations in GROMACS with CHARMM36 force field.

- Analysis : Calculate RMSD (<0.3 nm), RMSF (flexibility hotspots), and hydrogen bond occupancy (>50% stability) .

- Free energy calculations : Use MM-PBSA to estimate binding energy (ΔG < -30 kJ/mol indicates strong binding) .

Eigenschaften

IUPAC Name |

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZYJUUETLFMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.